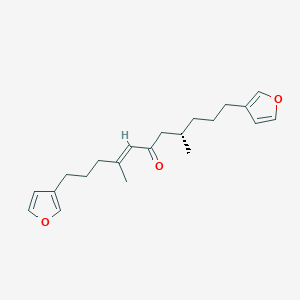
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate (PTB) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electronics.
Wirkmechanismus
The mechanism of action of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Inflammatory cytokine expression is also inhibited by 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate through the suppression of NF-κB signaling.
Biochemische Und Physiologische Effekte
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is its ease of synthesis, which allows for large-scale production. Additionally, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been shown to have low toxicity and is relatively stable under physiological conditions. However, one limitation of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate. In medicinal chemistry, further studies are needed to determine the efficacy and safety of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate as an anti-inflammatory and anti-tumor agent. Additionally, the potential use of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate in combination with other drugs should be investigated. In material science, further research is needed to optimize the synthesis of organic semiconductors based on 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate and to explore their potential applications in electronic devices. Finally, the optical properties of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate should be further investigated for potential use in imaging and sensing applications.
Conclusion
In conclusion, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is a synthetic compound with potential applications in various fields, including medicinal chemistry, material science, and electronics. Its ease of synthesis, low toxicity, and stability under physiological conditions make it an attractive candidate for further research. However, further studies are needed to fully understand the mechanism of action of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate and its potential applications.
Synthesemethoden
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is synthesized by the condensation of 3-bromo-2-hydroxybenzaldehyde and 2-thiophenecarboxylic acid in the presence of a base catalyst and a dehydrating agent. The resulting product is then subjected to a cyclization reaction to form the final compound. The synthesis of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is relatively simple and can be carried out on a large scale, making it an attractive candidate for industrial applications.
Wissenschaftliche Forschungsanwendungen
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent. It has been reported to inhibit the expression of pro-inflammatory cytokines and induce apoptosis in cancer cells. In material science, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and field-effect transistors. Additionally, 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate has been investigated for its optical properties, including fluorescence and phosphorescence, making it a potential candidate for use in sensors and imaging applications.
Eigenschaften
CAS-Nummer |
105799-78-8 |
|---|---|
Produktname |
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate |
Molekularformel |
C18H11NaO3S |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
sodium;4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C18H12O3S.Na/c19-18(20)15-10-13-16(11-6-2-1-3-7-11)21-14-9-5-4-8-12(14)17(13)22-15;/h1-10,16H,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
JTWZGWYZGDMBGC-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
Synonyme |
4H-4-phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate Zy 15850A Zy-15850A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



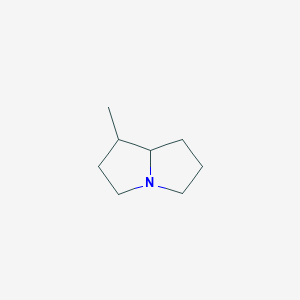
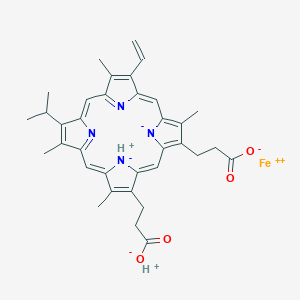
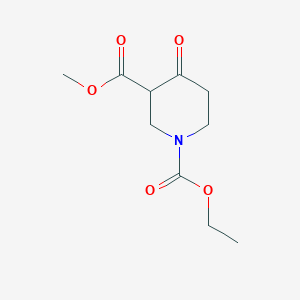
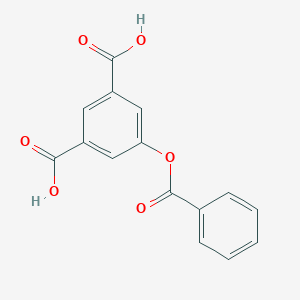
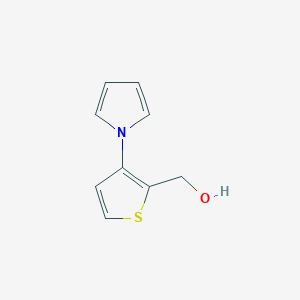
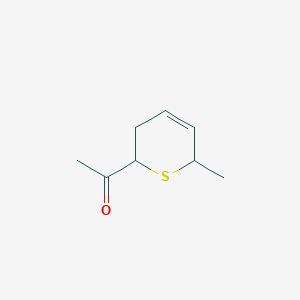
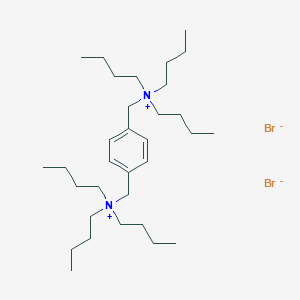
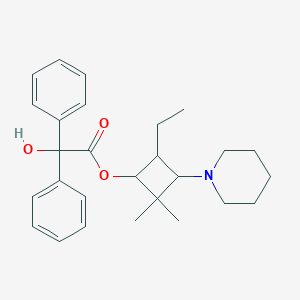
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)
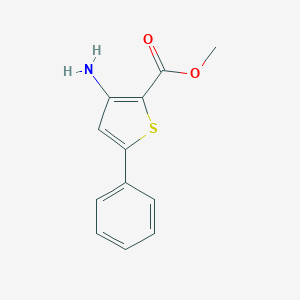
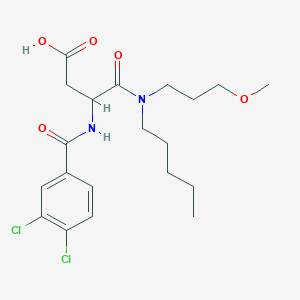
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)
